![molecular formula C21H14FN5 B2362208 3-(2-氟苯基)-N-苯基[1,2,4]三唑并[4,3-c]喹啉-5-胺 CAS No. 338977-99-4](/img/structure/B2362208.png)
3-(2-氟苯基)-N-苯基[1,2,4]三唑并[4,3-c]喹啉-5-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-fluorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is of significant interest due to its potential biological activities, including anticancer, antibacterial, and antimalarial properties .
科学研究应用
3-(2-fluorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine has several scientific research applications:
作用机制
Target of Action
The primary target of the compound 3-(2-fluorophenyl)-N-phenyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine is the P300/CBP-associated factor (PCAF), a histone acetyltransferase . PCAF plays a crucial role in cellular processes such as transcription, cell cycle progression, and DNA repair .
Mode of Action
3-(2-fluorophenyl)-N-phenyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine interacts with PCAF by binding to its active site . This interaction inhibits the function of PCAF, which can lead to changes in gene expression and cellular processes .
Biochemical Pathways
The inhibition of PCAF by 3-(2-fluorophenyl)-N-phenyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine affects various biochemical pathways. PCAF is involved in the acetylation of histones, a process that regulates gene expression . Therefore, the inhibition of PCAF can lead to changes in the expression of genes involved in cell cycle progression, DNA repair, and other cellular processes .
Pharmacokinetics
The compound’s interaction with pcaf suggests that it has the ability to penetrate cells and reach its target
Result of Action
The molecular and cellular effects of 3-(2-fluorophenyl)-N-phenyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine’s action primarily involve changes in gene expression due to the inhibition of PCAF . These changes can affect various cellular processes, potentially leading to cell cycle arrest and apoptosis .
生化分析
Biochemical Properties
3-(2-fluorophenyl)-N-phenyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine has been found to interact with various enzymes and proteins. For instance, it has been reported to have significant DNA binding affinities . This compound has also been identified as a potential inhibitor of topoisomerase II (Topo II), a key enzyme involved in DNA replication and transcription .
Cellular Effects
In cellular studies, 3-(2-fluorophenyl)-N-phenyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine has demonstrated cytotoxic effects against various cancer cell lines . It has been shown to induce apoptosis in HCT-116 cells and arrest the growth at the S and G2/M phases . Furthermore, it has been found to influence cell function by affecting cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, 3-(2-fluorophenyl)-N-phenyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine exerts its effects through several mechanisms. It has been found to bind to the DNA-Topo II complex, inhibiting the enzyme’s activity . This interaction can lead to changes in gene expression and ultimately influence cellular functions .
Temporal Effects in Laboratory Settings
It is known that this compound has significant DNA binding affinities, suggesting potential long-term effects on cellular function .
Metabolic Pathways
Given its interaction with Topo II, it may be involved in pathways related to DNA replication and transcription .
Subcellular Localization
Given its DNA binding properties, it may localize to the nucleus where it interacts with Topo II .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization with 2-aminobenzonitrile in the presence of a suitable catalyst, such as polyphosphoric acid, to yield the desired triazoloquinazoline scaffold .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
3-(2-fluorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinazoline derivatives with various functional groups.
Reduction: Reduced triazoloquinazoline derivatives.
Substitution: Substituted triazoloquinazoline derivatives with different nucleophiles.
相似化合物的比较
Similar Compounds
3-(2-chlorophenyl)-N-phenyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine: Similar structure but with a chlorine atom instead of fluorine.
3-(2-bromophenyl)-N-phenyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine: Similar structure but with a bromine atom instead of fluorine.
3-(2-methylphenyl)-N-phenyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(2-fluorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine enhances its lipophilicity and metabolic stability compared to its analogs with different substituents. This unique feature may contribute to its improved biological activity and pharmacokinetic properties .
属性
IUPAC Name |
3-(2-fluorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN5/c22-17-12-6-4-10-15(17)19-25-26-20-16-11-5-7-13-18(16)24-21(27(19)20)23-14-8-2-1-3-9-14/h1-13H,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKLPWAYJPXXLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=CC=C5F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
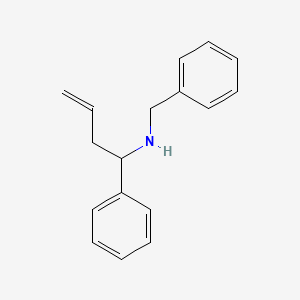
![ethyl 2-[2-(4-methylbenzenesulfonamido)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2362126.png)
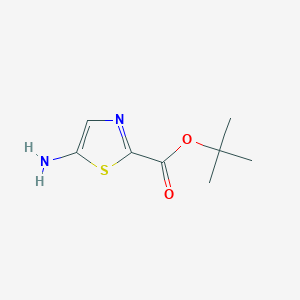
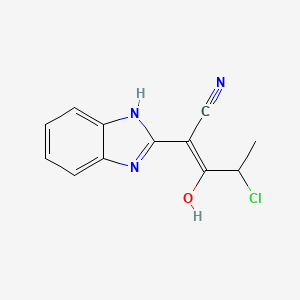
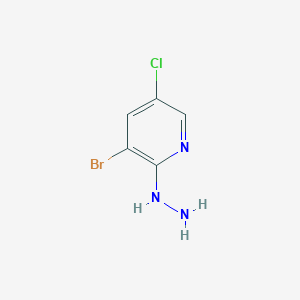
![6-Cyclopropyl-2-{[1-(4-hydroxyoxolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2362135.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2362137.png)
![5-[(4-chlorophenyl)sulfonyl]-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2362138.png)
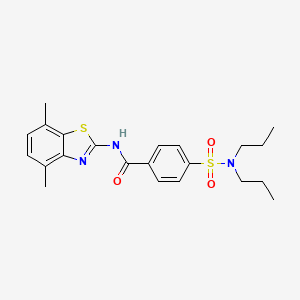

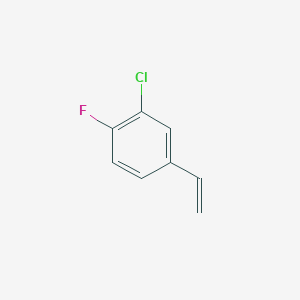
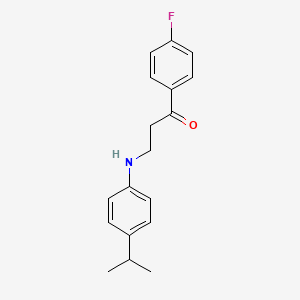
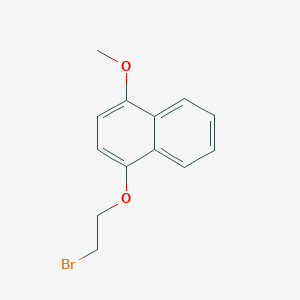
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2362147.png)
